An In-Depth Technical Guide to 2,6-Diethylphenylthiourea
An In-Depth Technical Guide to 2,6-Diethylphenylthiourea
This technical guide provides a comprehensive overview of 2,6-Diethylphenylthiourea, a substituted aromatic thiourea derivative. Due to the limited availability of data for this specific compound, this guide also draws upon information from closely related N-aryl and 2,6-dialkylphenylthiourea analogs to provide insights into its synthesis, potential biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
2,6-Diethylphenylthiourea is an organic compound featuring a thiourea core substituted with a 2,6-diethylphenyl group. The presence of the bulky diethylphenyl moiety is expected to influence its physicochemical properties and biological interactions.
Table 1: Physicochemical Properties of 2,6-Diethylphenylthiourea and Related Compounds
| Property | 2,6-Diethylphenylthiourea (Predicted) | N-(2,6-Dimethylphenyl)thiourea | N,N'-Diethylthiourea |
| Molecular Formula | C₁₁H₁₆N₂S | C₉H₁₂N₂S | C₅H₁₂N₂S |
| Molecular Weight | 208.32 g/mol | 180.27 g/mol | 132.23 g/mol |
| Melting Point | 196-198 °C | 195 °C | 78 °C[1] |
| Boiling Point | 319.3 °C at 760 mmHg | 284.4 °C (Predicted) | Decomposes[1] |
| XLogP3 | 3.2 | 1.9 | - |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
Data for 2,6-Diethylphenylthiourea and N-(2,6-Dimethylphenyl)thiourea are based on predicted values from publicly available chemical databases. Data for N,N'-Diethylthiourea is from experimental sources.
Synthesis
The synthesis of N-aryl thioureas like 2,6-Diethylphenylthiourea can be achieved through several established methods. The most common approach involves the reaction of an aryl isothiocyanate with an amine or the reaction of an aryl amine with a source of thiocarbonyl.
Experimental Protocol: Synthesis from Aryl Amine and Ammonium Thiocyanate
This protocol is a general method adapted for the synthesis of N-aryl thioureas and can be applied to produce 2,6-Diethylphenylthiourea.
Materials:
-
2,6-Diethylaniline
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Ammonium thiocyanate
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Acetyl chloride
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Acetone (anhydrous)
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Hydrochloric acid (HCl)
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Distilled water
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Ethanol
Procedure:
-
In a round-bottom flask, a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
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The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.
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After cooling to room temperature, a solution of 2,6-diethylaniline (0.10 mol) in acetone (10 ml) is added to the mixture.
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The resulting mixture is then refluxed for an additional 3 hours.
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Upon completion of the reaction, the mixture is poured into acidified cold water.
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The precipitated solid product, 2,6-Diethylphenylthiourea, is collected by filtration.
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The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol.[2]
Diagram 1: General Synthesis of N-Aryl Thioureas
Caption: Synthetic pathway for 2,6-Diethylphenylthiourea.
Potential Biological Activities and Mechanism of Action
While specific biological data for 2,6-Diethylphenylthiourea is scarce, the broader class of thiourea derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] The biological activity is often attributed to the thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions in biological systems.
Antimicrobial Activity
Many thiourea derivatives have demonstrated significant activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of cellular processes or inhibition of essential enzymes in the pathogens. For instance, some fluorinated thiourea derivatives carrying sulfonamide moieties have shown potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against various bacteria and fungi.[3]
Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Fluorinated pyridine derivative 4a | B. subtilis | 1.95 | [3] |
| Fluorinated pyridine derivative 4a | S. pneumoniae | 3.9 | [3] |
| Fluorinated pyridine derivative 4a | P. aeruginosa | 7.81 | [3] |
| Fluorinated pyridine derivative 4a | E. coli | 15.63 | [3] |
| Fluorinated pyridine derivative 4a | A. fumigatus | 7.81 | [3] |
Anticancer Activity
Thiourea derivatives have been investigated for their potential as anticancer agents. Their mechanism of action can involve the inhibition of protein tyrosine kinases (PTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Inhibition of EGFR signaling can disrupt cancer cell proliferation and survival pathways. Some novel N-substituted thiourea derivatives have shown to inhibit cell proliferation in human lung carcinoma cell lines with IC₅₀ values ranging from 2.5 to 12.9 µM.[6]
Table 3: Anticancer Activity of Selected Thiourea Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5a (DC27) | Human Lung Carcinoma | 2.5 - 12.9 | [6] |
| Fluorinated pyridine derivative 4a | HepG2 (Liver Carcinoma) | 4.8 µg/mL | [3] |
| Compound 3c | HepG2 (Liver Carcinoma) | ~18.8 µg/mL (similar to cisplatin) | [3] |
Diagram 2: EGFR Signaling Inhibition by Thiourea Derivatives
Caption: Potential mechanism of anticancer activity.
Enzyme Inhibition
Certain thiourea derivatives have been identified as potent inhibitors of various enzymes, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE).[7] These enzymes are crucial in the nervous system, and their inhibition is a key strategy in the treatment of neurodegenerative diseases. For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited IC₅₀ values of 50 and 60 µg/mL against AChE and BChE, respectively.[7]
Table 4: Enzyme Inhibition by Selected Thiourea Derivatives
| Compound | Enzyme | IC₅₀ (µg/mL) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | [7] |
| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 | [7] |
| 1-(1,1-dibutyl)-3-phenylthiourea | BChE | 63 | [7] |
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of thiourea derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Procedure:
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Prepare a stock solution of 2,6-Diethylphenylthiourea in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
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Inoculate each well with a standardized suspension of the test microorganism.
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Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2,6-Diethylphenylthiourea and incubate for a specified period (e.g., 48 or 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram 3: General Workflow for Biological Evaluation
Caption: Workflow for assessing biological activity.
Conclusion
2,6-Diethylphenylthiourea belongs to a class of compounds with significant potential in medicinal chemistry. While specific data for this molecule is limited, the extensive research on related thiourea derivatives suggests that it is likely to possess interesting biological activities. The synthetic routes are well-established, allowing for its preparation and subsequent screening in various biological assays. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of 2,6-Diethylphenylthiourea. This guide provides a foundational framework for researchers interested in exploring this and other related thiourea compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
